2-methyl-6-[2-(4H-1,2,4-triazol-4-yl)ethyl]imidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
1,2,4-Triazoles are a class of compounds that contain a 1,2,4-triazole ring in their structure . These compounds are known for their multidirectional biological activity and have been the subject of extensive research . They are integral parts of various drugs used in clinical therapy, including antifungal, anxiolytic, anticonvulsant, hypnotic, antimigraine, antiplatelet, antidepressant, anticancer, aromatase inhibitor, antiviral, and anticonvulsant drugs .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a focus of renewed interest among organic and medicinal chemists . Several novel hybrids with a broader spectrum have been synthesized based on a molecular hybridization approach .Molecular Structure Analysis
1,2,4-Triazole has a molecular formula of C2H3N3 and acts as isosteres of amide, ester, and carboxylic acid . It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .Chemical Reactions Analysis
1,2,4-Triazoles act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .Physical and Chemical Properties Analysis
1,2,4-Triazoles are stable compounds and are difficult to cleave . They are characterized by their dipole character, hydrogen bonding capacity, rigidity, and solubility .Mechanism of Action
Future Directions
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring, such as “2-methyl-6-[2-(4H-1,2,4-triazol-4-yl)ethyl]imidazo[2,1-b][1,3,4]thiadiazole”, could potentially be further investigated to harness their optimum antibacterial potential .
Properties
IUPAC Name |
2-methyl-6-[2-(1,2,4-triazol-4-yl)ethyl]imidazo[2,1-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6S/c1-7-13-15-4-8(12-9(15)16-7)2-3-14-5-10-11-6-14/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBICEZWZUSDIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)CCN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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